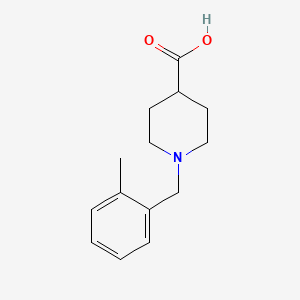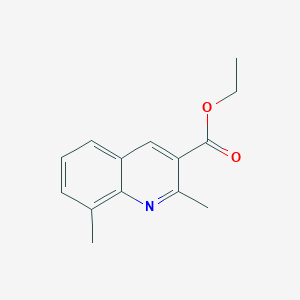
5,8-Dichlor-3,4-dihydro-2H-1-benzopyran-4-on
Übersicht
Beschreibung
5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is an organic compound belonging to the class of benzopyrans. It is characterized by the presence of two chlorine atoms at the 5th and 8th positions of the benzopyran ring.
Wissenschaftliche Forschungsanwendungen
5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Biochemische Analyse
Biochemical Properties
5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions is primarily inhibitory, where 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one binds to the active sites of enzymes, preventing their normal function .
Cellular Effects
The effects of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one binds to the active sites of enzymes, leading to their inhibition . This inhibition results in downstream effects on various biochemical pathways, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one affects the levels of certain metabolites, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one within cells and tissues are essential for its biological activity. This compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one can localize to specific cellular compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dichlorochroman-4-one typically involves the chlorination of 3,4-dihydro-2H-1-benzopyran-4-one. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran-4-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions .
Industrial Production Methods
In an industrial setting, the production of 5,8-dichlorochroman-4-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dihydrobenzopyrans.
Substitution: Formation of substituted benzopyrans with various functional groups.
Wirkmechanismus
The mechanism of action of 5,8-dichlorochroman-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chlorine atoms play a crucial role in enhancing its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one: Similar structure but with chlorine atoms at different positions.
3,4-Dihydro-2H-1-benzopyran-4-one: Lacks chlorine atoms, making it less reactive.
3,4-Dihydrocoumarin: Similar core structure but different functional groups
Uniqueness
5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the specific positioning of chlorine atoms, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
5,8-dichloro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBJCESWEFSPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409016 | |
| Record name | 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22406-36-6 | |
| Record name | 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)
![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)


![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)


![4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1366212.png)

![2-[[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366217.png)




